molecular formula C10H13FO B7879051 1-(4-Fluoro-2-methylphenyl)propan-1-ol

1-(4-Fluoro-2-methylphenyl)propan-1-ol

Cat. No.: B7879051
M. Wt: 168.21 g/mol
InChI Key: AAHRKIBPKVSATG-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO It is a derivative of phenylpropanol, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-2-methylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluoro-2-methylphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-(4-Fluoro-3-methylphenyl)propan-1-ol
  • 1-(4-Chloro-2-methylphenyl)propan-1-ol
  • 1-(4-Methylphenyl)propan-1-ol

Comparison: 1-(4-Fluoro-2-methylphenyl)propan-1-ol is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6,10,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHRKIBPKVSATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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